

Navigating the Solubility of Nitroquinolines: A Technical Guide

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Compound of Interest

Compound Name: 4,8-Dinitroquinoline

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Executive Summary

This technical guide addresses the solubility of nitroquinoline derivatives. A comprehensive search for solubility data on **4,8-Dinitroquinoline** did not yield any specific quantitative or qualitative information. This suggests a significant data gap in the existing scientific literature for this particular compound. However, to provide valuable context for researchers working with related molecules, this document presents a detailed overview of the solubility profiles of structurally similar and commercially available nitroquinolines: 4-Nitroquinoline 1-oxide, 8-Nitroquinoline, and 8-Hydroxy-5-nitroquinoline (Nitroxoline). The following sections provide curated data, experimental methodologies where available, and a logical framework for understanding the relationships between these compounds.

Comparative Solubility of Nitroquinoline Derivatives

The solubility of a compound is a critical parameter in drug development and experimental biology, influencing bioavailability, formulation, and in vitro assay design. The following table summarizes the available solubility data for key nitroquinoline derivatives. It is important to note the absence of data for **4,8-Dinitroquinoline** and to consider the presented data as a surrogate for estimating its potential behavior in various solvents.

Compound Name	CAS Number	Solvent	Solubility	Concentration (mM)	Remarks
4,8-Dinitroquinoline	Data Not Available	Data Not Available	Data Not Available		
4-Nitroquinoline 1-oxide	56-57-5	Acetone	Soluble, clear to hazy		
DMSO	38 mg/mL	199.83	Use of fresh DMSO is recommended as moisture can reduce solubility.[1][2]		
Ethanol	2 mg/mL	10.51	[2]		
Water	Insoluble	[2]			
CMC-NA	≥ 5 mg/mL	Forms a homogeneous suspension for oral administration.[1][2]			
8-Nitroquinoline	607-35-2	Water	Slightly soluble	Soluble in hot water.[3]	
Ethanol	Soluble	[3]			
Ethyl Ether	Soluble	[3]			
Benzene	Soluble	[3]			
Chloroform	Soluble	[3]			
Dilute Acid	Soluble	[3]			

8-Hydroxy-5-nitroquinoline (Nitroxoline)	4008-48-4	Alcohol	Very slightly soluble
Diethyl Ether	Very slightly soluble		
Hydrochloric Acid	Freely soluble (hot)		
DMF	25 mg/mL	[4]	
DMSO	30 mg/mL	[4]	
Ethanol	1 mg/mL	[4]	
PBS (pH 7.2)	0.5 mg/mL	[4]	

Experimental Protocols for Solubility Assessment

Detailed experimental protocols for determining the solubility of the specific nitroquinoline derivatives were not extensively described in the available literature. However, the information provided by commercial suppliers offers insight into the practical aspects of achieving the reported solubility concentrations.

Preparation of Stock Solutions for 4-Nitroquinoline 1-oxide

The preparation of stock solutions for in vitro studies is a critical first step. Based on the data from Selleck Chemicals, the following protocol is inferred for a 1 mL working solution:

- Solvent Selection: For cellular assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for achieving a high concentration stock solution.
- Stock Solution Preparation:
 - Weigh out a precise amount of 4-Nitroquinoline 1-oxide powder.
 - Add fresh, anhydrous DMSO to the powder to achieve a final concentration of 38 mg/mL.

- Vortex or sonicate the mixture until the compound is fully dissolved. It is noted that moisture-absorbing DMSO can reduce solubility[1].
- Working Solution Preparation:
 - To prepare a 1 mL working solution in an aqueous buffer (e.g., for cell culture media), a serial dilution from the high-concentration DMSO stock is recommended. For example, to achieve a lower concentration, a small aliquot of the DMSO stock solution is added to the aqueous buffer and mixed thoroughly. The final concentration of DMSO in the working solution should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.

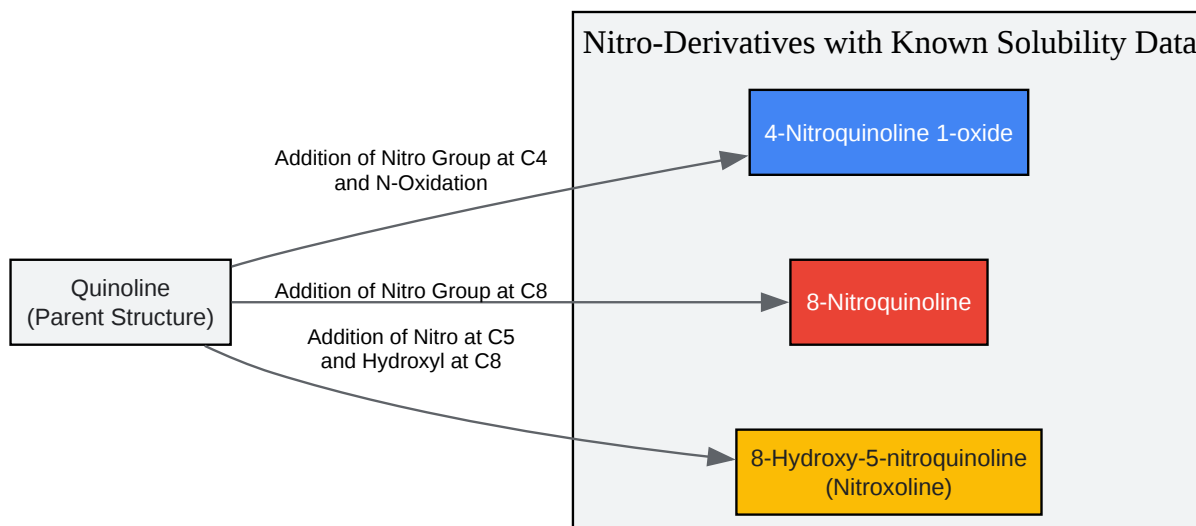
Preparation of Homogeneous Suspension for In Vivo Oral Administration

For in vivo studies involving oral gavage, a homogeneous suspension is often required for compounds with poor aqueous solubility.

- Vehicle Selection: Carboxymethylcellulose sodium (CMC-Na) solution is a common vehicle for creating suspensions.
- Suspension Preparation:
 - As an example for a 1 mL working solution, weigh 5 mg of 4-Nitroquinoline 1-oxide.
 - Add the powder to 1 mL of the CMC-Na solution.
 - Mix the solution evenly to obtain a homogeneous suspension with a final concentration of 5 mg/mL[2]. The mixture should be used immediately for optimal results[1].

Visualization of Structural Relationships

To conceptualize the structural landscape of the discussed compounds, the following diagram illustrates the relationship between the parent quinoline structure and the nitro-derivatives for which solubility data is available.



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Caption: Structural relationship of key nitroquinoline derivatives to the parent quinoline molecule.

Conclusion and Future Directions

While a direct solubility profile for **4,8-Dinitroquinoline** remains elusive, the data presented for 4-Nitroquinoline 1-oxide, 8-Nitroquinoline, and 8-Hydroxy-5-nitroquinoline provide a foundational understanding for researchers. The significant differences in solubility across these related structures underscore the profound impact of the position and nature of substituent groups on the physicochemical properties of the quinoline scaffold.

For researchers intending to work with **4,8-Dinitroquinoline**, it is recommended that initial solubility screening be conducted in a range of organic solvents (e.g., DMSO, DMF, ethanol, acetone) and aqueous buffers. The data from the mono-nitro and hydroxy-nitro analogs suggest that DMSO is likely to be an effective solvent for achieving high-concentration stock solutions. Future experimental work to formally determine the solubility of **4,8-Dinitroquinoline** would be a valuable contribution to the scientific community, particularly for those in the fields of medicinal chemistry and drug development.

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